Cas no 1807200-43-6 (Methyl 2-chloro-6-cyano-4-iodobenzoate)

Methyl 2-chloro-6-cyano-4-iodobenzoate is a versatile benzoate derivative featuring a chloro, cyano, and iodo functional group substitution pattern. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its multi-functional structure enables selective transformations. The presence of both electron-withdrawing (cyano, chloro) and halogen (iodo) groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex aromatic frameworks. Its ester group further allows for hydrolysis or transesterification, broadening its utility in derivatization. The compound's well-defined reactivity and stability make it a practical choice for targeted synthetic routes.
Methyl 2-chloro-6-cyano-4-iodobenzoate structure
1807200-43-6 structure
Product name:Methyl 2-chloro-6-cyano-4-iodobenzoate
CAS No:1807200-43-6
MF:C9H5ClINO2
Molecular Weight:321.498973608017
CID:4953966

Methyl 2-chloro-6-cyano-4-iodobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-chloro-6-cyano-4-iodobenzoate
    • インチ: 1S/C9H5ClINO2/c1-14-9(13)8-5(4-12)2-6(11)3-7(8)10/h2-3H,1H3
    • InChIKey: JKTQWMWVUOZLCO-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(C(=O)OC)=C(C#N)C=1)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 275
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 50.1

Methyl 2-chloro-6-cyano-4-iodobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015010095-250mg
Methyl 2-chloro-6-cyano-4-iodobenzoate
1807200-43-6 97%
250mg
499.20 USD 2021-06-21
Alichem
A015010095-500mg
Methyl 2-chloro-6-cyano-4-iodobenzoate
1807200-43-6 97%
500mg
798.70 USD 2021-06-21
Alichem
A015010095-1g
Methyl 2-chloro-6-cyano-4-iodobenzoate
1807200-43-6 97%
1g
1,549.60 USD 2021-06-21

Methyl 2-chloro-6-cyano-4-iodobenzoate 関連文献

Methyl 2-chloro-6-cyano-4-iodobenzoateに関する追加情報

Methyl 2-chloro-6-cyano-4-iodobenzoate (CAS No. 1807200-43-6): A Versatile Intermediate in Modern Chemical Synthesis

Methyl 2-chloro-6-cyano-4-iodobenzoate (CAS No. 1807200-43-6) is a highly specialized organic compound that has garnered significant attention in the field of chemical synthesis and pharmaceutical research. This compound, characterized by its unique structural features, serves as a crucial intermediate in the development of various bioactive molecules. Its molecular structure, featuring both chloro and cyano substituents along with an iodine atom, makes it particularly valuable for constructing complex heterocyclic frameworks and functionalized aromatic systems.

The significance of Methyl 2-chloro-6-cyano-4-iodobenzoate lies in its versatility as a building block in synthetic chemistry. The presence of multiple reactive sites—such as the ester group, chloro substituent, cyano group, and iodine atom—enables chemists to employ a wide array of coupling reactions, nucleophilic substitutions, and other transformations. These reactions are essential for the construction of more intricate molecular architectures, which are often required in the design of novel pharmaceuticals and agrochemicals.

In recent years, the demand for high-quality intermediates like Methyl 2-chloro-6-cyano-4-iodobenzoate has surged due to advancements in drug discovery technologies. The compound has been increasingly utilized in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged its structural motif to develop potent inhibitors of kinases and other enzymes involved in cancer progression. The ability to introduce diverse functional groups at specific positions on the benzoate core allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical for drug efficacy.

One of the most compelling applications of Methyl 2-chloro-6-cyano-4-iodobenzoate is in the field of medicinal chemistry. Its iodine substituent, in particular, makes it an attractive precursor for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings. These reactions are fundamental tools for constructing biaryl systems, which are prevalent in many bioactive molecules. Additionally, the cyano group can be further functionalized into amides or carboxamides through reduction or hydrolysis, expanding its utility in peptidomimetic chemistry and drug design.

The role of Methyl 2-chloro-6-cyano-4-iodobenzoate extends beyond pharmaceuticals into materials science and agrochemical research. Its ability to serve as a precursor for polymers with tailored electronic properties has been explored by researchers working on organic semiconductors and conductive polymers. Moreover, its incorporation into agrochemical intermediates has shown promise in developing novel pesticides with improved environmental profiles.

The synthesis of Methyl 2-chloro-6-cyano-4-iodobenzoate typically involves multi-step processes that require precise control over reaction conditions. Common synthetic routes include halogenation of benzoic acid derivatives followed by cyanation and esterification. The introduction of the iodine atom is often achieved through direct iodination or via palladium-mediated coupling reactions. These synthetic strategies highlight the compound's importance as a node in complex chemical transformations.

In academic research, Methyl 2-chloro-6-cyano-4-iodobenzoate has been employed as a model substrate to study reaction mechanisms and develop new catalytic methods. Its unique reactivity profile allows researchers to probe the influence of different substituents on reaction outcomes, contributing valuable insights into organic synthesis principles. Several cutting-edge studies have demonstrated innovative applications of this compound in flow chemistry and microwave-assisted synthesis, underscoring its adaptability to modern synthetic methodologies.

The industrial production of Methyl 2-chloro-6-cyano-4-iodobenzoate is characterized by stringent quality control measures to ensure consistency and purity. Manufacturers must adhere to Good Manufacturing Practices (GMP) to meet the demands of pharmaceutical clients who rely on these intermediates for drug development. Advances in process optimization have enabled higher yields and reduced environmental impact, aligning with global sustainability goals.

Methyl 2-chloro-6-cyano-4-iodobenzoate appear promising as new applications continue to emerge. Ongoing research suggests potential uses in biocatalysis and green chemistry initiatives, where its reactivity can be harnessed under milder conditions with minimal waste generation. As computational chemistry tools become more sophisticated, virtual screening approaches may further uncover novel applications for this versatile intermediate.

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